An In-Depth Technical Guide to 3-Cyano-4-propoxyphenylboronic Acid for Advanced Research and Development
An In-Depth Technical Guide to 3-Cyano-4-propoxyphenylboronic Acid for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-Cyano-4-propoxyphenylboronic acid, a versatile building block with significant applications in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, analytical methodologies, and synthetic applications of this compound, underpinned by field-proven insights and established scientific principles.
Introduction: The Strategic Value of 3-Cyano-4-propoxyphenylboronic Acid
3-Cyano-4-propoxyphenylboronic acid has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of targeted therapeutics. Its unique structural features—a nitrile group, a propoxy ether linkage, and a boronic acid moiety—provide a trifecta of functionality that enables its strategic deployment in multi-step synthetic sequences. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2]
The cyano and propoxy substituents on the phenyl ring are not merely passive appendages. They play a critical role in modulating the electronic properties of the molecule and provide handles for further chemical elaboration. This strategic combination of functionalities has made 3-Cyano-4-propoxyphenylboronic acid a sought-after precursor in the synthesis of high-value compounds, including potent enzyme inhibitors.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods. The key properties of 3-Cyano-4-propoxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 279262-22-5 | [3][4] |
| Molecular Formula | C₁₀H₁₂BNO₃ | [3][4] |
| Molecular Weight | 205.02 g/mol | [3][4] |
| Appearance | White to off-white solid | --- |
| Melting Point | Not experimentally determined in the provided search results. | --- |
| Boiling Point (Predicted) | 409.2 ± 55.0 °C | [4] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.31 ± 0.17 | [4] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, DMF, and THF.[5] Poor solubility in non-polar solvents like hexanes. | General knowledge on boronic acids |
Expert Insight: The predicted pKa of ~7.3 suggests that this boronic acid is a weak Lewis acid. This property is crucial for its reactivity in Suzuki-Miyaura coupling reactions, where the equilibrium between the boronic acid and its more reactive boronate form is pH-dependent. The choice of base in the coupling reaction should be made to facilitate the formation of the boronate species without promoting unwanted side reactions.
Analytical Characterization: Ensuring Quality and Consistency
Rigorous analytical characterization is the bedrock of scientific integrity. For 3-Cyano-4-propoxyphenylboronic acid, a combination of spectroscopic and chromatographic techniques is employed to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for 3-Cyano-4-propoxyphenylboronic acid were not found in the provided search results, a predicted ¹H and ¹³C NMR analysis is presented below based on established chemical shift principles.
¹H NMR (Predicted):
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Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the boronic acid group is expected to be the most downfield, followed by the proton ortho to the cyano group. The proton meta to both groups will be the most upfield of the three. The coupling patterns will be complex due to the trisubstituted nature of the ring.
-
Propoxy Group (7H):
-
A triplet for the -OCH₂- protons (δ ~4.0 ppm).
-
A sextet for the -CH₂- protons (δ ~1.8 ppm).
-
A triplet for the -CH₃ protons (δ ~1.0 ppm).
-
-
Boronic Acid Protons (2H): A broad singlet for the -B(OH)₂ protons, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon bearing the boronic acid group (C-B) will appear as a broad signal. The carbon attached to the oxygen of the propoxy group will be significantly downfield. The carbon of the nitrile group (C≡N) will be in the range of δ 115-125 ppm.[6][7]
-
Propoxy Group (3C): Three signals in the aliphatic region: -OCH₂- (~δ 70 ppm), -CH₂- (~δ 22 ppm), and -CH₃ (~δ 10 ppm).
-
Nitrile Carbon (1C): A signal around δ 118 ppm.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 3-Cyano-4-propoxyphenylboronic acid.
Exemplary HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Expert Insight: Boronic acids have a propensity to form cyclic anhydrides known as boroxines, especially upon storage or heating. These boroxines can appear as separate peaks in an HPLC chromatogram. It is crucial to develop an HPLC method that can either resolve the boronic acid from its boroxine or to use conditions that promote the hydrolysis of the boroxine back to the monomeric boronic acid for accurate quantification.
Synthesis and Handling
Synthetic Route
A common synthetic route to 3-Cyano-4-propoxyphenylboronic acid starts from a readily available substituted bromophenol. The following is a representative, multi-step synthesis.
Figure 1: A representative synthetic workflow for 3-Cyano-4-propoxyphenylboronic acid.
Step-by-Step Protocol:
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Propoxylation of 2-Cyano-4-bromophenol: To a solution of 2-cyano-4-bromophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate followed by propyl bromide. Heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC until the starting material is consumed. After an aqueous workup and extraction, the desired 2-cyano-4-bromo-1-propoxybenzene can be isolated and purified by column chromatography.
-
Borylation: Dissolve the 2-cyano-4-bromo-1-propoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise to perform a lithium-halogen exchange. After stirring for a short period, add triisopropyl borate. Allow the reaction to slowly warm to room temperature.
-
Hydrolysis: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). The borate ester is hydrolyzed to the boronic acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude 3-Cyano-4-propoxyphenylboronic acid can be purified by recrystallization or column chromatography.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture. Boronic acids can dehydrate to form boroxines, so it is advisable to store them in a tightly sealed container.
Applications in Drug Discovery and Development
The primary utility of 3-Cyano-4-propoxyphenylboronic acid in the pharmaceutical industry is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly through Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2]
Figure 2: Generalized scheme of a Suzuki-Miyaura coupling reaction involving 3-Cyano-4-propoxyphenylboronic acid.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 3-Cyano-4-propoxyphenylboronic acid, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of 3-Cyano-4-propoxyphenylboronic acid is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[8][9][10] BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[8] Many BTK inhibitors feature a core structure that can be efficiently assembled using a Suzuki-Miyaura coupling where 3-Cyano-4-propoxyphenylboronic acid is a key coupling partner. The propoxy and cyano groups are often crucial for binding to the active site of the enzyme and for achieving the desired pharmacokinetic properties.
Expert Insight: The choice of palladium catalyst, ligand, base, and solvent system can have a profound impact on the yield and purity of the Suzuki-Miyaura coupling product. For complex substrates, a screening of reaction conditions is often necessary to identify the optimal parameters. The presence of the nitrile group in 3-Cyano-4-propoxyphenylboronic acid generally does not interfere with the coupling reaction.
Conclusion
3-Cyano-4-propoxyphenylboronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive boronic acid moiety and strategically placed cyano and propoxy groups makes it an ideal precursor for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, coupled with robust analytical and synthetic methodologies, is essential for its successful application in the development of novel therapeutics and other advanced materials.
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A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. Retrieved from [Link]
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Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. (2015). PubMed. Retrieved from [Link]
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